

Application Notes: Sulfachloropyridazine as a Model Compound for Sulfonamide Detection

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Compound of Interest

Compound Name: Sulfachloropyridazine (sodium)

Cat. No.: B7818969

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Introduction

Sulfachloropyridazine (SCP) is a broad-spectrum sulfonamide antibiotic used in veterinary medicine to treat and prevent bacterial infections.[1][2] Due to its widespread use, there is a need for reliable analytical methods to monitor its residues in food products of animal origin and the environment, ensuring food safety and mitigating the risk of antibiotic resistance. Sulfachloropyridazine's chemical properties are representative of the broader sulfonamide class, making it an excellent model compound for developing and validating analytical methods for detecting this entire group of antibiotics.

These application notes provide detailed protocols and performance data for the detection of sulfachloropyridazine using various analytical techniques, including High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Capillary Electrophoresis-Tandem Mass Spectrometry (CE-MS/MS).

Quantitative Data Summary

The performance characteristics of various analytical methods for the detection of Sulfachloropyridazine are summarized below. These tables allow for a direct comparison of the methods based on matrix, limit of detection (LOD), limit of quantification (LOQ), linearity, and recovery rates.

Table 1: High-Performance Liquid Chromatography (HPLC) Methods

Method	Matrix	Linearity Range	LOD	LOQ	Recovery (%)	Reference
HPLC-UV	Veterinary Formulations	1.0 - 100.0 µg/mL	0.05 µg/mL	-	99 - 105	[1]

| HPLC-FLD (pre-column derivatization) | Chicken Muscle | - | 0.02 - 0.39 ng/g | 0.25 - 1.30 ng/g | 76.8 - 95.2 | [3] |

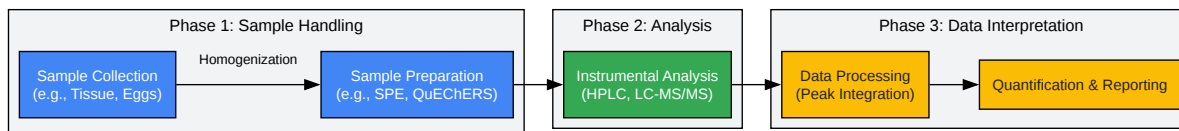
Table 2: Mass Spectrometry (MS) Methods

Method	Matrix	Linearity Range	LOD	LOQ	Recovery (%)	Reference
LC-MS/MS	Broiler Feathers, Liver	10 - 100 µg/kg	10 µg/kg	-	-	[4][5]
LC-MS/MS	Broiler Muscle	10 - 100 µg/kg	5 µg/kg	-	-	[4][5]
UPLC-MS/MS	Poultry Eggs	1 - 200 µg/L	0.1 - 1.5 ng/g	>S/N of 10	84.3 - 105.8	[6]

| CE-MS/MS | Veterinary Formulations | 50 - 500 µg/L | < 2.7 µg/L | - | - | [7] |

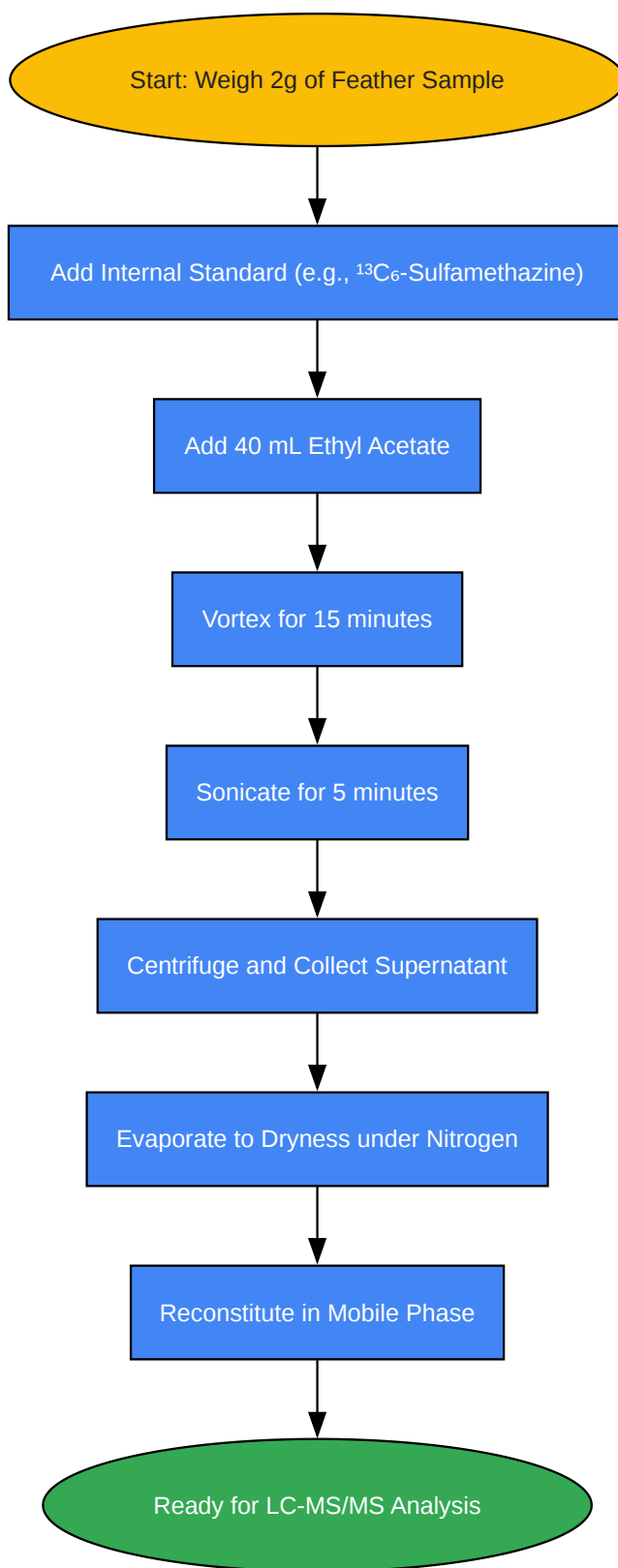
Experimental Workflows and Logical Relationships

Visualizing the experimental process is crucial for understanding the relationship between different stages of analysis. The following diagrams illustrate the general analytical workflow, specific sample preparation techniques, and the logic for selecting an appropriate analytical method.



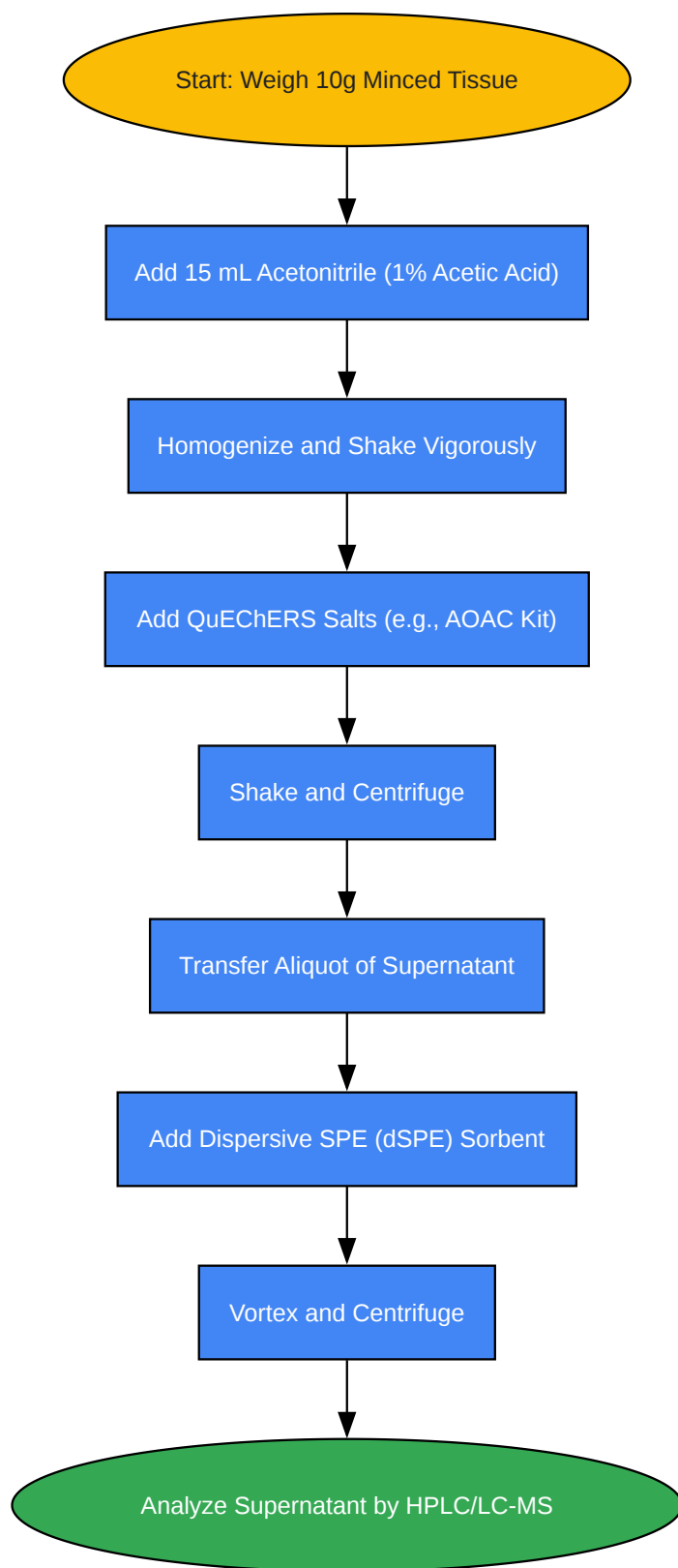
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Caption: General analytical workflow for sulfonamide residue detection.



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Caption: Workflow for Sulfachloropyridazine extraction from feather samples.[4]



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Caption: QuEChERS sample preparation workflow for tissue analysis.[3]

Experimental Protocols

The following section provides detailed methodologies for the extraction and analysis of Sulfachloropyridazine from various matrices.

Protocol 1: Extraction from Animal Tissues (Muscle, Liver) via SPE

This protocol is adapted for the extraction of Sulfachloropyridazine from edible tissues for subsequent LC-MS/MS analysis.[\[4\]](#)[\[5\]](#)

1. Materials and Reagents:

- Sulfachloropyridazine (SCP) standard ($\geq 99\%$ purity)
- Internal Standard (IS): $^{13}\text{C}_6$ -Sulfamethazine (SMZ- $^{13}\text{C}_6$)
- HPLC-grade water, Ethyl acetate, Sodium hydroxide (NaOH), Hydrochloric acid (HCl)
- 50-mL polypropylene tubes
- Vortex mixer and sonicator
- Aromatic sulfonic acid Solid Phase Extraction (SPE) cartridges

2. Sample Preparation:

- Weigh the sample into a 50-mL polypropylene tube (5 ± 0.05 g for muscle, 2 ± 0.02 g for liver).[\[4\]](#)[\[5\]](#)
- Fortify the sample with the internal standard solution and let it rest for 15 minutes.[\[4\]](#)[\[5\]](#)
- Add 15 mL of HPLC-grade water and vortex for 10 minutes.[\[5\]](#)
- Add 15 μL of 1M NaOH, vortex again for 15 minutes, and then sonicate for 5 minutes.[\[5\]](#)
- Adjust the pH of the mixture to between 7.8 and 8.0 using 10% v/v HCl.[\[5\]](#)

- Centrifuge the sample and load the supernatant onto a pre-conditioned aromatic sulfonic acid SPE cartridge.[4]

3. Solid Phase Extraction (SPE):

- Conditioning: Condition the SPE cartridge according to the manufacturer's instructions.
- Loading: Pass the supernatant from step 2.6 through the cartridge at a slow, steady rate.
- Washing: Wash the cartridge to remove interfering compounds (refer to manufacturer's guidelines for appropriate wash solvents).
- Elution: Elute the SCP and IS from the cartridge using an appropriate elution solvent (e.g., methanol or acetonitrile).
- Evaporation & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a known volume of the initial mobile phase for analysis.

Protocol 2: QuEChERS Extraction from Chicken Muscle

This protocol utilizes the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method for rapid sample preparation followed by HPLC-FLD analysis.[3]

1. Materials and Reagents:

- Acetonitrile (ACN), Glacial acetic acid
- QuEChERS AOAC Buffered Extraction Kit (containing magnesium sulfate, sodium acetate)
- QuEChERS Dispersive SPE Kit for fatty matrices
- 50-mL and 15-mL centrifuge tubes

2. Extraction:

- Weigh 10 g of minced chicken muscle into a 50-mL centrifuge tube.
- Add 15 mL of acetonitrile containing 1% acetic acid.[8]

- Add the contents of the QuEChERS AOAC extraction packet.
- Shake vigorously for 1 minute and centrifuge at high speed.

3. Dispersive SPE (dSPE) Cleanup:

- Transfer an aliquot of the acetonitrile supernatant to a 15-mL dSPE tube containing the appropriate sorbents for fatty matrices.
- Vortex for 30 seconds to 1 minute.
- Centrifuge at high speed.
- The resulting supernatant is ready for derivatization (if needed) and instrumental analysis.

Protocol 3: Instrumental Analysis by HPLC-UV

This protocol describes a reversed-phase HPLC method with UV detection for quantifying SCP in veterinary formulations.^[1]

- Instrument: High-Performance Liquid Chromatography system with a UV detector.
- Column: Thermoscientific Hypersil-C18 reverse phase column.^[1]
- Mobile Phase: Acetonitrile and pH 3.0 buffer solution (30:70, v/v).^[1]
- Flow Rate: 0.8 mL/min.^[1]
- Detection Wavelength: 272.0 nm.^[1]
- Injection Volume: 20 µL.
- Column Temperature: Ambient.
- Expected Retention Time for SCP: Approximately 4.37 minutes.^[1]

Protocol 4: Instrumental Analysis by LC-MS/MS

This protocol is suitable for the sensitive and selective detection of SCP in complex matrices like animal tissues and feathers.[4][5]

- Instrument: Liquid Chromatography system coupled to a triple quadrupole mass spectrometer.
- Column: Suitable reversed-phase C18 column.
- Mobile Phase A: 0.1% formic acid in water.[9]
- Mobile Phase B: 0.1% formic acid in methanol.[9]
- Flow Gradient: Isocratic separation with 45% mobile phase A and 55% mobile phase B.[4]
- Flow Rate: 200 μ L/min.[4]
- Column Temperature: 35 $^{\circ}$ C.[4]
- Ionization Mode: Positive Electrospray Ionization (ESI+).
- Scan Type: Multiple Reaction Monitoring (MRM).[4]
- MRM Transitions: At least two transitions should be monitored for quantification and confirmation. For example, monitor the precursor ion and its characteristic product ions.
- Injection Volume: 20 μ L.[4]

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